molecular formula C19H20N4O3 B2819405 2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775349-44-4

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2819405
CAS No.: 1775349-44-4
M. Wt: 352.394
InChI Key: OSBDKAULCKYXMY-UHFFFAOYSA-N
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Description

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex hybrid architecture, combining a tetrahydro pyridopyrimidine-dione core with a 5-methyl-1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole ring is a well-known bioisostere for carboxylate and amide groups, frequently employed to improve the pharmacokinetic properties of lead compounds . The fused pyrido[1,2-c]pyrimidine-1,3-dione system is a bicyclic scaffold that can contribute to a molecule's ability to interact with various enzymatic targets. Researchers are exploring this compound as a key intermediate or potential lead molecule in the development of therapeutics for central nervous system (CNS) disorders, given the historical success of related heterocyclic scaffolds in psychotropic and neuroleptic pharmaceuticals . Its mechanism of action is anticipated to involve targeted enzyme inhibition or receptor modulation, characteristics often associated with this class of fused, nitrogen-containing heterocycles which are prevalent in many bioactive pharmaceuticals . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-6-8-14(9-7-12)11-23-18(24)16(17-20-13(2)26-21-17)15-5-3-4-10-22(15)19(23)25/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBDKAULCKYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent cyclization reactions. A notable method includes an iodine-mediated protocol that facilitates the formation of various oxadiazolones under mild conditions, yielding high purity and efficiency .

Biological Activity

The biological activity of the compound has been explored in several studies focusing on its pharmacological properties:

1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi.

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The tetrahydropyrido-pyrimidine structure is known for its ability to interact with cellular pathways involved in cancer progression. In cellular assays, compounds with similar structures have shown cytotoxic effects against cancer cell lines.

3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis.

Case Studies

Several case studies have documented the effects of similar compounds on biological systems:

  • Study 1: Antimicrobial Efficacy
    A study published in a peer-reviewed journal reported that a related oxadiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
  • Study 2: Cytotoxicity Against Cancer Cells
    In another investigation, derivatives were tested against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features induced apoptosis at concentrations of 25 µM.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

  • Structure-Activity Relationship (SAR) Studies : These studies emphasize that variations in substituents on the oxadiazole ring can significantly influence the biological efficacy of the compound.
Substituent Biological Activity Reference
MethylIncreased antimicrobial activity
BenzylEnhanced anticancer properties
OxadiazolylAnti-inflammatory effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core frameworks, substituents, synthetic approaches, and physicochemical properties.

Key Observations

Core Saturation vs. Aromaticity: The target compound’s saturated pyrido-pyrimidine-dione core (5,6,7,8-tetrahydro) may improve solubility compared to fully aromatic systems like 5a (pyrazolo-pyrido-pyrimidine-dione) . ’s thieno-fused pyridinone derivatives exhibit fused thiophene rings, which confer distinct electronic properties .

Substituent Effects :

  • The 5-methyl-1,2,4-oxadiazole group in the target compound contrasts with the phenyl substituent in 5a . Oxadiazoles are electron-deficient and may enhance metabolic stability compared to phenyl groups.
  • In , 1,2,4-oxadiazoles are coupled to benzo[b][1,4]oxazin-3(4H)-ones via Cs₂CO₃/DMF, suggesting similar coupling strategies could apply to the target compound .

Synthetic Efficiency: The L-proline-catalyzed synthesis of 5a achieved a 92% yield, highlighting the utility of organocatalysts in constructing complex heterocycles . ’s use of thionyl chloride for carboxylate activation demonstrates a common strategy for introducing reactive intermediates .

Physicochemical Properties :

  • The melting point of 5a (194–196°C) reflects its crystalline nature, likely due to hydrogen bonding from the pyrimidine-dione core . The target compound’s melting point is unreported but may vary based on substituent bulkiness.

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s synthesis may require precise control over regioselectivity due to competing reaction pathways observed in and .
  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, necessitating further study.

Q & A

Q. Table 1. Example Structural Modifications and Activity Trends

Substituent on OxadiazoleBiological Activity (MIC, µg/mL)
5-Methyl8.2 (E. coli)
5-Cyclopropyl3.5 (E. coli)
5-Phenyl12.4 (E. coli)

[Basic] What safety protocols are essential for handling reactive intermediates?

  • POCl₃ handling : Use anhydrous conditions, corrosion-resistant glassware, and neutralizing spills with sodium bicarbonate .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats during alkylation steps .

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